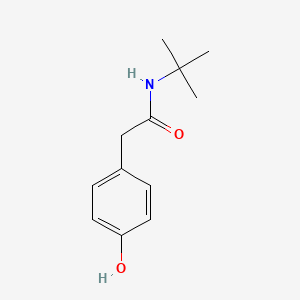

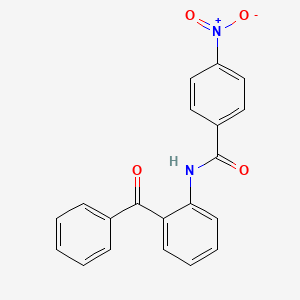

![molecular formula C16H27NO6 B2528574 1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid CAS No. 1989659-17-7](/img/structure/B2528574.png)

1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid

Vue d'ensemble

Description

1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, also known as Boc-piperidine-3-carboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound has been synthesized and studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.

Applications De Recherche Scientifique

Asymmetric Synthesis and Chemical Properties

1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is utilized in asymmetric syntheses of complex organic compounds. Research by Xue et al. (2002) describes the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid derivatives, starting from L-aspartic acid beta-tert-butyl ester, leading to enantiomerically pure compounds via a series of steps including tribenzylation, alkylation, hydroboration, oxidation, and ring closure via reductive amination. These processes highlight the compound's utility in producing optically pure substances, crucial for pharmaceutical applications and the study of bioactive molecules (Xue et al., 2002).

Catalytic and Ligand Applications

In another study, Dönges et al. (2014) explored the use of cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes as catalysts for oxidative cyclization of alkenols by tert-butyl hydroperoxide (TBHP). This research demonstrates the potential of derivatives of this compound in catalysis, providing insights into their effectiveness in facilitating chemical reactions, such as oxidative cyclization, which is vital for the synthesis of cyclic organic structures (Dönges et al., 2014).

Synthesis of Enantiopure Derivatives

Further, Marin et al. (2004) detailed the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor. This research exemplifies the role of this compound derivatives in the synthesis of biologically significant molecules, showcasing the versatility of this compound in enabling the production of enantiopure derivatives used in medicinal chemistry (Marin et al., 2004).

Propriétés

IUPAC Name |

1,6-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-8-7-10(12(18)19)9-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFHYYHMRANMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

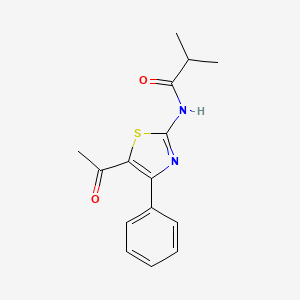

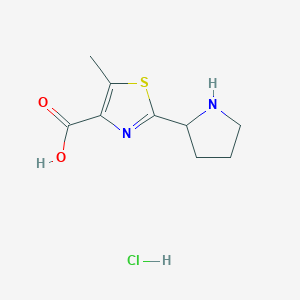

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2528492.png)

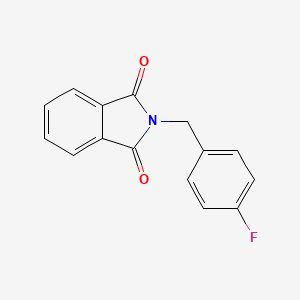

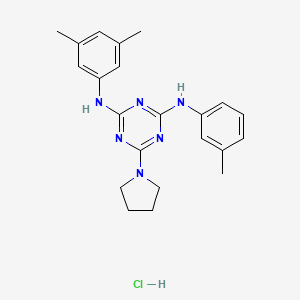

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)

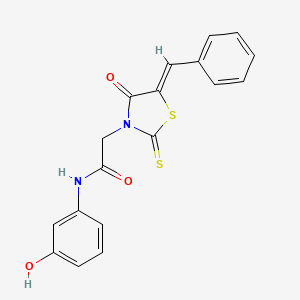

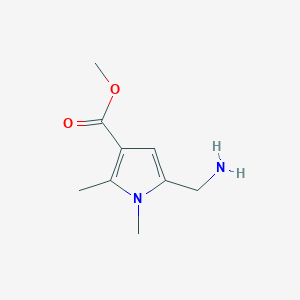

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2528499.png)

![(4-Fluorophenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2528500.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2528512.png)